3,5-Dimethyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]pyrazole
Description
3,5-Dimethyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]pyrazole is a pyrazole derivative featuring a sulfonyl group at the 1-position of the pyrazole ring, substituted with a 3-methyl-4-propoxyphenyl moiety. The pyrazole core is substituted with methyl groups at positions 3 and 5, contributing to its steric and electronic profile.
Properties
IUPAC Name |
3,5-dimethyl-1-(3-methyl-4-propoxyphenyl)sulfonylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-5-8-20-15-7-6-14(9-11(15)2)21(18,19)17-13(4)10-12(3)16-17/h6-7,9-10H,5,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGWRDJGZDMGQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2C(=CC(=N2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]pyrazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethylpyrazole with a sulfonyl chloride derivative in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates, is common in industrial settings to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, particularly at the nitrogen atoms and the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives with different properties.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 308.39 g/mol. The structural characteristics include a pyrazole ring substituted with a sulfonyl group and a propoxyphenyl moiety, contributing to its unique reactivity and biological activity.
Medicinal Chemistry Applications
- Antibacterial Activity :
-
Enzyme Inhibition :
- Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been investigated for its role as an inhibitor of elongation of very long-chain fatty acids (ELOVL6), which is crucial in lipid metabolism. In vitro assays have shown that it can effectively reduce the elongation index of fatty acids in liver cells .
-
Anti-inflammatory Properties :
- The compound's structure allows it to interact with biological targets involved in inflammatory responses. Preliminary studies suggest that it may modulate pathways associated with inflammation, potentially leading to therapeutic applications in treating inflammatory diseases.
Agricultural Applications
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Herbicide Development :
- The unique chemical structure of this compound makes it suitable for developing herbicides. Its effectiveness against specific weed species has been explored, providing insights into its potential use in crop protection strategies.
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Plant Growth Regulators :
- The compound has been studied for its effects on plant growth and development. It may serve as a plant growth regulator, influencing processes such as seed germination and root development.
Materials Science Applications
- Ligand Formation :
-
Polymer Chemistry :
- The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its incorporation into polymeric materials is being investigated for potential applications in coatings and composites.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]pyrazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity to biological targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact molecular targets and pathways depend on the specific application and derivative being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Sulfonyl Group
3,5-Dimethyl-1-[(4-pentyloxynaphthyl)sulfonyl]pyrazole (CAS 942666-40-2)
- Molecular Formula : C₂₀H₂₄N₂O₃S
- Molecular Weight : 372.5
- Key Features: The sulfonyl group is attached to a 4-pentyloxynaphthyl ring instead of a phenyl derivative.
- Comparison : The target compound (C₁₈H₂₂N₂O₃S, MW 346.44) has a smaller molecular weight due to the absence of a naphthyl group. The propoxy substituent in the target compound may confer higher solubility in polar solvents compared to the pentyloxy-naphthyl analog .
Compound 26 (C₂₈H₂₀ClF₂N₃O₂)
- Molecular Weight : 560.1026
- Key Features: Contains a 3,5-bis(trifluoromethyl)phenyl group and a chloro-difluoroanilino substituent.
- Comparison : The trifluoromethyl groups are electron-withdrawing, which could enhance metabolic stability compared to the electron-donating propoxy group in the target compound. This compound demonstrated growth inhibition activity, suggesting that bulky substituents may optimize bioactivity .
Functional Group Modifications on the Pyrazole Core
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-5-(benzo[1,3]dioxol-5-yl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxamide (5e)
- Molecular Formula : C₃₅H₄₃N₃O₄S
- Molecular Weight : 601.2965
- Key Features : Incorporates a carboxamide group at the 3-position and a methylsulfonylphenyl group at the 1-position.
- Comparison : The carboxamide group introduces hydrogen-bonding capability, which is absent in the target compound. This modification could improve target binding affinity in biological systems, as seen in structural optimization studies .
Phosphodiesterase 4 Inhibitor (Ethyl 3,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrazole-4-carboxylate)
- Key Features : A nitro group on the phenyl ring and an ester moiety at the 4-position.
- Comparison : The nitro group’s electron-withdrawing nature contrasts with the propoxy group’s electron-donating effect in the target compound. Such electronic differences may influence enzymatic inhibition potency, as nitro-substituted derivatives exhibit high-affinity binding .
Metal Coordination Compounds
Cu(I) Complexes with Carboranyl Pyrazole Ligands (e.g., L3)
- Molecular Formula : C₁₀H₂₄B₁₀N₂
- Molecular Weight : 280.41
- Key Features : Carborane clusters and pyrazole ligands form luminescent Cu(I) complexes.
- Comparison : The target compound lacks metal-coordination sites, but its sulfonyl group could be modified to act as a ligand. Carborane-containing analogs show tunable fluorescence, suggesting that similar modifications in the target compound might enable materials science applications .
Data Table: Key Structural and Functional Parameters
Biological Activity
3,5-Dimethyl-1-[(3-methyl-4-propoxyphenyl)sulfonyl]pyrazole is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. Pyrazoles are characterized by a five-membered ring structure containing two nitrogen atoms, which contributes to their reactivity and potential therapeutic applications. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
The molecular formula of this compound is with a molecular weight of 308.4 g/mol. Its structural features include a sulfonyl group and a propoxyphenyl substituent, which play crucial roles in its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 308.4 g/mol |
| CAS Number | 957502-70-4 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The sulfonyl group enhances the compound's electrophilicity, allowing it to form stable interactions with nucleophilic sites on proteins and enzymes. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, facilitating binding to various biological receptors.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that certain pyrazole derivatives inhibited the growth of U937 cells with IC50 values indicating potent activity . The mechanism involves the induction of apoptosis through modulation of apoptotic pathways.
2. Antimicrobial Properties
The antimicrobial potential of this compound has been explored in various studies. Compounds derived from this structure have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Comparative studies suggest that these derivatives may serve as effective alternatives to traditional antibiotics like ciprofloxacin .
3. Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The sulfonamide functionality is known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This suggests potential therapeutic applications in treating inflammatory diseases.
4. Other Biological Activities
Additional pharmacological activities reported include:
Case Studies
Several studies have evaluated the biological activities of pyrazole derivatives:
- Antiproliferative Study : A series of new pyrazole sulfonamide derivatives were synthesized and tested for their antiproliferative effects against U937 cells using the CellTiter-Glo assay. The results indicated that some compounds exhibited significant cytotoxicity without affecting normal cell viability .
- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of new 3,5-dimethyl azopyrazole derivatives against various bacterial strains using agar diffusion methods. Notably, certain compounds demonstrated better inhibition zones compared to established antibiotics .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with other similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3,5-Dimethylpyrazole | Lacks sulfonyl group | Limited biological activities |
| 3-Methyl-1-phenylpyrazole | Different substituents | Moderate anticancer properties |
| 4-(Hexylsulfanyl)-3,5-dimethylpyrazole | Contains sulfanyl group | Enhanced antimicrobial activity |
The presence of both the sulfonyl group and the propoxyphenyl substituent in this compound distinguishes it from its analogs and contributes to its diverse biological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
